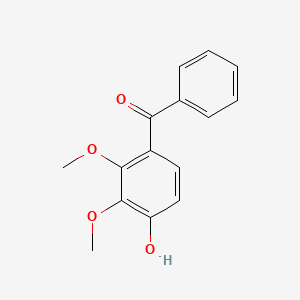
(4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O4 It is a derivative of methanone, characterized by the presence of hydroxy and methoxy groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone typically involves the reaction of 4-hydroxy-2,3-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include:
- Solvent: Anhydrous ether or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reagents: Phenylmagnesium bromide, oxidizing agents such as chromium trioxide or pyridinium chlorochromate
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
- Large-scale Grignard reactions
- Continuous flow reactors to ensure consistent quality and yield
- Use of environmentally friendly oxidizing agents to minimize waste and reduce environmental impact
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its photochemical properties and potential use in photochromic materials.
Biology:
- Investigated for its potential antioxidant properties due to the presence of hydroxy and methoxy groups.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of dyes and pigments.
- Potential applications in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can donate electrons to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (4-Hydroxyphenyl)(phenyl)methanone
- (4-Methoxyphenyl)(phenyl)methanone
- (2,3-Dimethoxyphenyl)(phenyl)methanone
Comparison:
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the additional methoxy groups, which may affect its reactivity and biological activity.
(4-Methoxyphenyl)(phenyl)methanone: Lacks the hydroxy group, potentially reducing its antioxidant properties.
(2,3-Dimethoxyphenyl)(phenyl)methanone: Lacks the hydroxy group, which may influence its chemical reactivity and biological effects.
The unique combination of hydroxy and methoxy groups in (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone contributes to its distinct chemical and biological properties, making it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
872881-75-9 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(4-hydroxy-2,3-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O4/c1-18-14-11(8-9-12(16)15(14)19-2)13(17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI-Schlüssel |
MCDWVKGOMYTRRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1OC)O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
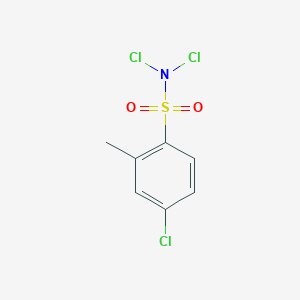
![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)
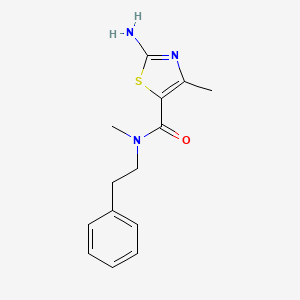
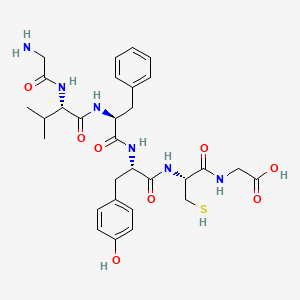
![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
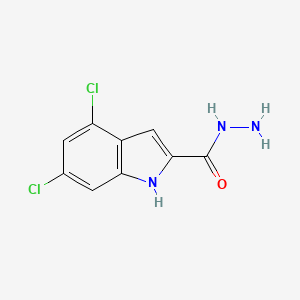
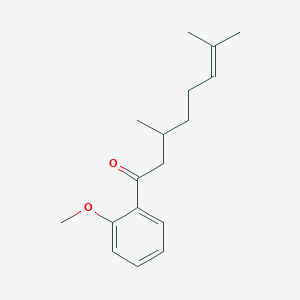
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
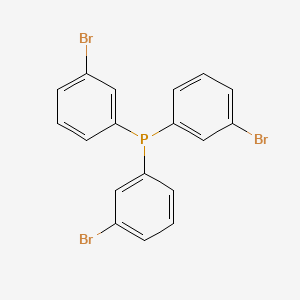
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
